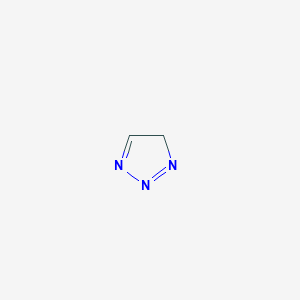
Isolinderalactone
Vue d'ensemble
Description
Isolinderalactone est un composé de lactone sesquiterpénique isolé des extraits de racines de Lindera aggregata, une plante couramment utilisée en médecine traditionnelle. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anti-prolifératives et anti-métastatiques .
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of novel compounds.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Exhibits anti-cancer properties by inducing apoptosis, autophagy, and cell cycle arrest in various cancer cell lines
Industry: Potential applications in the development of anti-cancer drugs and anti-inflammatory agents.
Mécanisme D'action
Target of Action
Isolinderalactone has been found to interact with several targets, including IKKα/β , Keap1 , and VEGFR2 . These targets play crucial roles in inflammation and cancer progression. For instance, IKKα/β is involved in the NF-κB pathway, which regulates immune response and cell survival . Keap1 is a regulator of the Nrf2 antioxidant response pathway , and VEGFR2 is a key receptor in angiogenesis .
Mode of Action
This compound interacts with its targets to induce changes in cellular processes. It has been found to covalently interact with IKKα/β and Keap1, contributing to its anti-inflammatory action . It also inhibits the activation of endothelial VEGFR2, suppressing the growth and angiogenic activity of glioblastoma cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-κB pathway and activates the Nrf2 pathway in macrophages . It also induces cell death via mitochondrial superoxide (mtSO) and JAK-STAT3-mediated pathways in human ovarian cancer cells . In colorectal cancer cells, it induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling .
Result of Action
This compound’s interaction with its targets and pathways results in significant cellular effects. It suppresses proliferation and induces cell cycle G2/M arrest in cancer cells . It also induces mitochondria-associated apoptosis and autophagy . Furthermore, it increases the accumulation of reactive oxygen species (ROS) and activates the MAPK pathway .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of ROS scavengers like N-acetyl cysteine (NAC) can inhibit this compound toxicity and reverse its induced apoptosis, cell cycle arrest, autophagy, and ERK activation . This suggests that the cellular redox environment can significantly influence the efficacy of this compound.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Isolinderalactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, which is pivotal in inflammatory responses and cancer progression . Additionally, this compound induces apoptosis and autophagy in colorectal cancer cells by modulating the expression of cyclin B, p-cdc2, p-cdc25c, and p21 .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, this compound induces G2/M phase arrest, apoptosis, and autophagy. It achieves this by up-regulating the expression of cleaved-caspase-9 and -3 and increasing the levels of LC3B . Furthermore, this compound influences cell signaling pathways, such as the MAPK pathway, and enhances the accumulation of reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the IL-6/STAT3 signaling pathway, thereby reducing inflammation and cancer cell proliferation . Additionally, this compound induces apoptosis through the mitochondrial pathway by up-regulating cleaved-caspase-9 and -3 . It also activates the MAPK pathway via ROS-mediated signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been observed to be stable and effective in inhibiting the IL-6/STAT3 pathway over extended periods . Long-term studies have shown that this compound maintains its ability to induce apoptosis and autophagy in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against liver injury induced by oxaliplatin . Higher doses may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclin B, p-cdc2, and p-cdc25c, influencing cell cycle regulation . Additionally, this compound affects metabolic flux and metabolite levels by modulating the MAPK pathway and ROS accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its biological activity
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Isolinderalactone peut être synthétisée par diverses méthodes de synthèse organique. Une approche courante implique l'extraction du composé à partir des extraits de racines de Lindera aggregata en utilisant des solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite soumis à des techniques chromatographiques pour isoler et purifier l'this compound .
Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'extraction à grande échelle à partir de racines de Lindera aggregata. Les racines sont séchées, moulues et extraites à l'aide de solvants. L'extrait est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne et la cristallisation pour obtenir l'this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : Isolinderalactone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont employés.
Principaux produits formés :
Oxydation : Formation de dérivés oxydés avec des activités biologiques modifiées.
Réduction : Formes réduites avec des propriétés chimiques modifiées.
Substitution : Dérivés substitués avec de nouvelles applications potentielles.
4. Applications de la recherche scientifique
Chimie : Utilisé comme matériau de départ pour la synthèse de nouveaux composés.
Biologie : Investigated pour son rôle dans la modulation des processus cellulaires et des voies de signalisation.
Médecine : Présente des propriétés anticancéreuses en induisant l'apoptose, l'autophagie et l'arrêt du cycle cellulaire dans diverses lignées de cellules cancéreuses
Industrie : Applications potentielles dans le développement de médicaments anticancéreux et d'agents anti-inflammatoires.
5. Mécanisme d'action
This compound exerce ses effets par le biais de multiples cibles moléculaires et voies de signalisation :
Induction de l'apoptose : Elle induit l'apoptose en régulant à la hausse les protéines pro-apoptotiques et en régulant à la baisse les protéines anti-apoptotiques.
Activation de l'autophagie : Elle active l'autophagie en augmentant les niveaux de LC3B et d'autres protéines liées à l'autophagie.
Arrêt du cycle cellulaire : Elle induit l'arrêt du cycle cellulaire en phase G2/M en inhibant la cycl
Comparaison Avec Des Composés Similaires
Isolinderalactone is unique due to its specific biological activities and molecular targets. Similar compounds include:
Linderalactone: Another sesquiterpene lactone with similar anti-inflammatory properties.
Costunolide: A sesquiterpene lactone known for its anti-cancer activities.
Parthenolide: A sesquiterpene lactone with anti-inflammatory and anti-cancer properties.
This compound stands out due to its ability to induce apoptosis, autophagy, and cell cycle arrest through ROS-mediated signaling pathways, making it a promising candidate for further research and development in medicine and industry .
Propriétés
IUPAC Name |
(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZIFOKTSURLNL-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


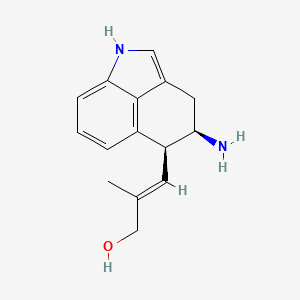
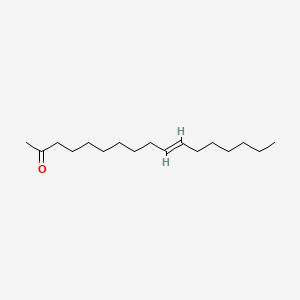

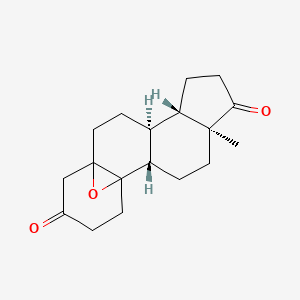
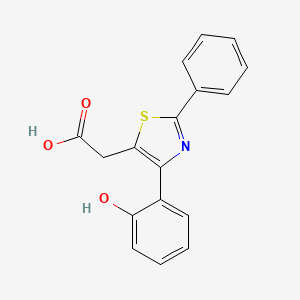
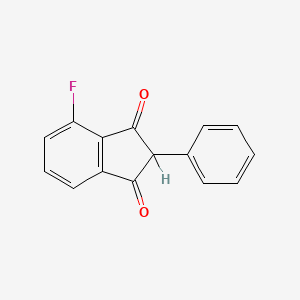
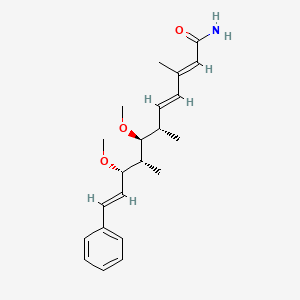
![(18E)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1236911.png)
![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)
![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)

